Pseudoaconitine
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Overview
Description
Pseudoaconitine is a diterpenoid.
Scientific Research Applications
Pharmacogenetics and Drug Interactions
Pseudoaconitine, a diterpenoid alkaloid found in Aconitum species, is studied in pharmacogenetics for its interactions with various drugs and genetic variations. The NIH Pharmacogenetics Research Network (PGRN) explores the relationship between drug response and genetic variation, including drugs like this compound (Giacomini et al., 2007).
Alkaloid Quantification in Medicinal Herbs
Research has quantified the levels of aconitine and this compound in Aconitum heterophyllum and A. balfourii, significant medicinal herbs in the Himalayan region. This quantification is crucial for identifying elite plants with higher medicinal value (Pandey et al., 2008).
Metabolism and Toxicity Studies
Studies on the metabolism of hypaconitine, a relative of this compound, using human liver microsomes, help understand the metabolic pathways and potential toxicity of these alkaloids. Such research contributes to safer therapeutic applications of Aconitum-derived compounds (Ye et al., 2011).
Conservation and Sustainable Use
Efforts to conserve Aconitum balfourii, a source of this compound, highlight the importance of sustainable use and protection of medicinal plants facing overexploitation. This includes strategies for both in situ and ex situ conservation (Sharma & Gaur, 2012).
Properties
Molecular Formula |
C36H51NO12 |
---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1 |
InChI Key |
YVPYMQHYESYLIR-CERQHTHQSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Synonyms |
pseudaconine pseudaconitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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